

Shp2-IN-26: A Chemical Probe for the Allosteric Inhibition of SHP2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways, making it a significant target in oncology and developmental disorders.[1][2] **Shp2-IN-26** is a potent and highly selective allosteric inhibitor of SHP2. This guide provides a comprehensive overview of **Shp2-IN-26** as a chemical probe, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in research settings.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal SH2 domains, a protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[2] In its inactive state, the N-SH2 domain blocks the PTP active site, leading to auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing the catalytic site and enabling its phosphatase activity.[3]

Allosteric inhibitors of SHP2, such as **Shp2-IN-26**, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, auto-



inhibited conformation of SHP2, preventing its activation and downstream signaling.[4] This mechanism offers high selectivity over other phosphatases, a significant advantage compared to active site inhibitors.[5]

Shp2-IN-26: A Potent and Selective Chemical Probe

Shp2-IN-26 is a highly selective allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM.[6] Its potency and selectivity make it an excellent chemical probe for studying the biological functions of SHP2.

Data Presentation

The following tables summarize the quantitative data available for **Shp2-IN-26** and the related PROTAC degrader, SHP2-D26, which utilizes a derivative of **Shp2-IN-26** as its targeting ligand. [6][7][8]

Table 1: Biochemical and Cellular Activity of Shp2-IN-26

Parameter	Value	Cell Line	Comments
Biochemical IC50	3.2 nM	-	In vitro phosphatase assay.
Anti-proliferative IC50	0.58 μΜ	NCI-H358	-
5.36 μΜ	A549	-	
5.88 μΜ	MDA-MB-231	-	
4.35 μΜ	MDA-MB-468	-	
Signaling Inhibition	Inhibition of p-ERK and p-AKT	NCI-H358	-

Table 2: Activity of SHP2-D26 (PROTAC Degrader based on **Shp2-IN-26** scaffold)

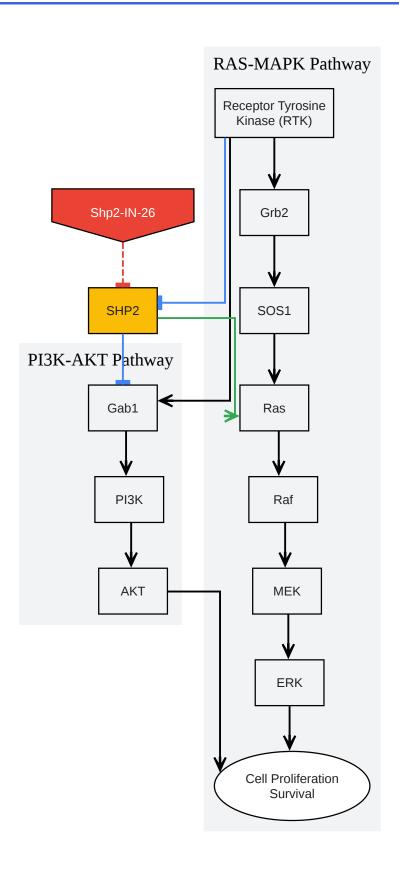


Parameter	Value	Cell Line	Comments
DC50 (Degradation)	6.0 nM	KYSE520	Half-maximal degradation concentration.
2.6 nM	MV4;11	Half-maximal degradation concentration.	
p-ERK Inhibition	>30x more potent than SHP099	KYSE520, MV4;11	-
Cell Growth Inhibition	>30x more potent than SHP099	KYSE520, MV4;11	-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of SHP2 in key signaling pathways and a general workflow for evaluating SHP2 inhibitors.

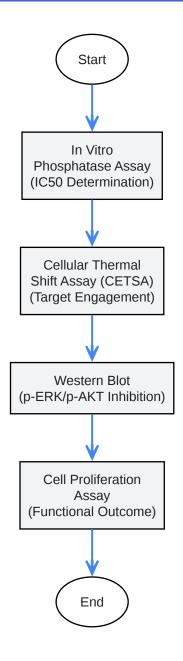




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SHP2's role in RAS-MAPK and PI3K-AKT signaling pathways.





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Workflow for evaluating Shp2-IN-26 activity.

Experimental Protocols

Disclaimer: As a primary research article for **Shp2-IN-26** is not publicly available, the following protocols are adapted from publications on closely related and well-characterized allosteric SHP2 inhibitors, such as SHP099.[3][9]

In Vitro SHP2 Phosphatase Activity Assay



This assay measures the enzymatic activity of SHP2 and the inhibitory effect of Shp2-IN-26.

Materials:

- Recombinant human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
- Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
- Shp2-IN-26 stock solution in DMSO
- 384-well black plates

Procedure:

- Prepare a serial dilution of Shp2-IN-26 in DMSO.
- Add Shp2-IN-26 dilutions to the assay plate.
- Add SHP2 protein to each well and incubate for 30 minutes at room temperature.
- Initiate the reaction by adding DiFMUP substrate.
- Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
- Calculate the initial reaction rates and determine the IC50 value of Shp2-IN-26.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Shp2-IN-26 to SHP2 in a cellular context.

Materials:

- Cells expressing SHP2 (e.g., NCI-H358)
- Shp2-IN-26



- PBS and lysis buffer
- Antibodies for Western blotting (anti-SHP2)

Procedure:

- Treat cells with Shp2-IN-26 or vehicle (DMSO) for 1 hour.
- Harvest and resuspend cells in PBS.
- Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
- Lyse the cells by freeze-thawing.
- Centrifuge to separate soluble proteins from aggregated proteins.
- Analyze the soluble fraction by Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.
- A shift in the melting curve in the presence of **Shp2-IN-26** indicates target engagement.

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol assesses the effect of **Shp2-IN-26** on the phosphorylation of downstream signaling molecules.[6][9]

Materials:

- NCI-H358 cells
- Shp2-IN-26
- Growth media with and without serum
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)



- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Seed NCI-H358 cells and allow them to adhere overnight.
- · Serum-starve the cells for 24 hours.
- Pre-treat cells with various concentrations of **Shp2-IN-26** for 2 hours.
- Stimulate the cells with an appropriate growth factor (e.g., EGF) for 10 minutes.
- Lyse the cells and determine protein concentration.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Incubate with secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an ECL detection system.
- Quantify band intensities to determine the inhibition of ERK and AKT phosphorylation.

Cell Proliferation Assay

This assay determines the effect of **Shp2-IN-26** on the growth of cancer cell lines.

Materials:

- Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB468)
- Shp2-IN-26
- Cell culture medium
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar



Procedure:

- Seed cells in 96-well plates and allow them to attach overnight.
- Treat cells with a serial dilution of Shp2-IN-26 for 72 hours.
- Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure luminescence to determine cell viability.
- Calculate the IC50 value for cell proliferation inhibition.

Conclusion

Shp2-IN-26 is a valuable chemical probe for investigating the roles of SHP2 in health and disease. Its high potency and selectivity, combined with its demonstrated cellular activity, make it a powerful tool for target validation and for elucidating the complex signaling networks regulated by SHP2. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize **Shp2-IN-26** in their studies. Further characterization and publication of the primary data for **Shp2-IN-26** will be beneficial to the research community.

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